m-PEG8-C10-phosphonic acid
Description
Significance of Phosphonic Acid Derivatives in Interfacial Science and Bio-Conjugation
Phosphonic acid derivatives are organic compounds characterized by a C-PO(OH)₂ group. beilstein-journals.org This functional group is pivotal in interfacial science and bio-conjugation due to its unique properties. Phosphonic acids are known for their strong and stable binding to a wide variety of metal oxide surfaces, including titanium (TiO₂), zinc oxide (ZnO), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). beilstein-journals.orgacs.orgaxispharm.comresearchgate.net This robust interaction, which forms hydrolysis-resistant M-O-P bonds, allows for the creation of dense, ordered, and stable self-assembled monolayers (SAMs) that can precisely control the surface properties of materials. acs.orgresearchgate.net
In interfacial science, these derivatives are used to engineer the properties of transparent conducting oxides in organic electronic devices, modify the surface of implants to improve biocompatibility, and protect metals from corrosion. beilstein-journals.orgacs.orgnih.gov The ability to form stable bonds with metal ions also makes them useful in the development of imaging agents and diagnostic tools. axispharm.com
In the realm of bio-conjugation, the phosphonic acid group serves as a powerful anchor. beilstein-journals.org It can be used to immobilize bioactive molecules, such as proteins and peptides, onto surfaces for applications in biosensors and medical implants. nih.govresearchgate.net Furthermore, their structural similarity to the phosphate (B84403) moiety allows them to be used in designing drugs and pro-drugs for various therapeutic applications. beilstein-journals.orgresearchgate.netnih.gov
Overview of Poly(ethylene glycol) (PEG) Conjugates in Contemporary Research
Poly(ethylene glycol) (PEG) is a non-ionic, water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units. frontiersin.orgthermofisher.com The covalent attachment of PEG chains to molecules, a process known as PEGylation, is a widely adopted strategy in biomedical and pharmaceutical research to improve the therapeutic potential of proteins, peptides, and small drug molecules. nih.govresearchgate.net
Key advantages conferred by PEGylation include:
Enhanced Solubility : PEG's hydrophilic nature significantly increases the water solubility of hydrophobic molecules, which is a common challenge in drug development. frontiersin.orgnih.gov
Reduced Aggregation : By creating a hydrating layer around the conjugated molecule, PEG prevents aggregation. thermofisher.com
Prolonged Circulation Time : PEGylation increases the hydrodynamic size of molecules, which reduces their clearance by the kidneys and protects them from enzymatic degradation, thereby extending their presence in the bloodstream. frontiersin.orgnih.gov
Minimized Immunogenicity : The "stealth" properties of PEG can shield the conjugated molecule from the host's immune system, reducing unwanted immune responses. frontiersin.orgthermofisher.com
Due to these favorable properties, PEG conjugates are extensively researched for applications in drug delivery, protein therapeutics, and the creation of biocompatible surfaces and nanoparticles. frontiersin.orgnih.govacs.org
Structural Rationale and Design Principles of m-PEG8-(CH2)12-phosphonic Acid Architectures
The compound m-PEG8-(CH2)12-phosphonic acid is a heterobifunctional molecule meticulously designed to combine the distinct advantages of its constituent parts. Its architecture is a prime example of rational molecular engineering, where each component has a specific function.
The structure can be deconstructed into three key moieties:
The m-PEG8 Group : This is a monomethoxy poly(ethylene glycol) chain with eight ethylene glycol repeating units. The terminal methoxy (B1213986) group makes the PEG chain unreactive at one end, while the other end connects to the spacer. This segment imparts hydrophilicity, biocompatibility, and stealth properties to any surface or molecule it is attached to. axispharm.comthermofisher.com
The (CH2)12 Alkyl Spacer : This dodecamethylene chain acts as a long, flexible linker. axispharm.com Its primary role is to create physical distance between the bulky, hydrophilic PEG chain and the phosphonic acid anchoring group. This separation is crucial for ensuring that the phosphonic acid can effectively access and bind to the target surface without steric hindrance from the PEG chain, allowing for the formation of a well-organized monolayer. axispharm.com
The Phosphonic Acid Group : This is the surface-binding moiety. axispharm.com As discussed, it has a high affinity for metal oxide surfaces, forming strong, stable covalent bonds. beilstein-journals.orgaxispharm.com This ensures robust and durable attachment of the entire molecule to the substrate.
The combination of these three components results in a versatile molecule capable of modifying surfaces to make them more biocompatible and resistant to non-specific protein adsorption, a critical requirement in medical implants, biosensors, and drug delivery systems.
Table 1: Structural Components and Functions of m-PEG8-(CH2)12-phosphonic acid
| Component | Chemical Structure | Primary Function | Key Properties |
|---|---|---|---|
| m-PEG8 Group | CH₃(OCH₂CH₂)₈- | Biocompatibility & Solubility | Hydrophilic, Non-immunogenic, Protein-repellent |
| (CH2)12 Spacer | -(CH₂)₁₂- | Flexible Linker | Provides spatial separation, reduces steric hindrance |
| Phosphonic Acid | -P(O)(OH)₂ | Surface Anchor | Forms strong, stable bonds with metal oxides |
Scope and Objectives of Academic Research on m-PEG8-(CH2)12-phosphonic Acid
Academic and industrial research on m-PEG8-(CH2)12-phosphonic acid and similar architectures is focused on leveraging its unique properties for a range of advanced applications. The primary objectives of this research include the development of functional surfaces and advanced therapeutic platforms.
Key research areas include:
Surface Modification of Biomaterials : A significant area of research is the use of this compound to create self-assembled monolayers (SAMs) on medical-grade metals like titanium. nih.gov The goal is to improve the biocompatibility of implants, such as dental or orthopedic implants, by creating a surface that resists protein fouling and promotes favorable tissue integration. nih.gov
Advanced Materials for Electronics : In materials science, these molecules are investigated for modifying the surfaces of transparent conductive oxides used in organic light-emitting diodes (OLEDs) and solar cells. acs.org Research also explores their use in improving the interfacial contact and ionic conductivity in solid-state lithium metal batteries. axispharm.com
Biotechnology and Drug Delivery : In biotechnology, m-PEG-phosphonic acid derivatives are used as linkers. For instance, they are components in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within cells. medchemexpress.commedchemexpress.commedchemexpress.com The PEG and linker components are crucial for the solubility and proper functioning of the PROTAC molecule.
Table 2: Research Applications of m-PEG-Alkyl-Phosphonic Acid Derivatives
| Research Field | Application | Objective |
|---|---|---|
| Biomaterials | Coating for medical implants (e.g., Titanium) | Enhance biocompatibility, reduce protein fouling, improve tissue integration. nih.gov |
| Electronics | Surface modification for solid-state batteries | Improve interfacial contact and ionic conductivity. axispharm.com |
| Organic Electronics | Interfacial engineering of transparent conductive oxides | Tune surface energy and work function for improved device performance. acs.org |
| Biotechnology | Linker for PROTAC synthesis | Facilitate targeted protein degradation for therapeutic purposes. medchemexpress.commedchemexpress.com |
| Diagnostics | Component of imaging agents | Chelate metal ions for use as contrast agents in MRI or PET scans. axispharm.com |
Structure
2D Structure
Properties
IUPAC Name |
12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57O11P/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-10-8-6-4-2-3-5-7-9-11-27-39(28,29)30/h2-27H2,1H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBISXIRWIJPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Precursors of M Peg8 Ch2 12 Phosphonic Acid
Strategies for the Formation of Terminal Phosphonic Acid Moieties
The final and critical step in the synthesis of m-PEG8-(CH2)12-phosphonic acid is the generation of the terminal phosphonic acid group from a more stable precursor, typically a phosphonate (B1237965) ester. This transformation is essential as the direct synthesis and purification of the final phosphonic acid can be challenging due to its high polarity. beilstein-journals.org The phosphonate ester precursor, such as a diethyl or dibenzyl phosphonate, is often easier to synthesize, purify via standard chromatography, and handle. beilstein-journals.orgresearchgate.net
Hydrolytic Approaches for Phosphonate Ester Cleavage
Hydrolysis is a common and direct method for converting phosphonate esters to their corresponding phosphonic acids. This process involves the cleavage of the ester bonds, typically under acidic or basic conditions. wikipedia.org
Acid-Catalyzed Hydrolysis: The most prevalent method involves heating the phosphonate ester with a concentrated strong acid. beilstein-journals.org Concentrated hydrochloric acid (HCl) at reflux for 1 to 12 hours is frequently used for this dealkylation. beilstein-journals.org A key advantage of this method is the straightforward work-up, where excess HCl and water can be removed by distillation. beilstein-journals.org For certain substrates, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also effectively catalyze the hydrolysis of various alkyl- and aryl-substituted phosphonates at elevated temperatures (140 °C) in the presence of water. organic-chemistry.orgacs.org Microwave-assisted hydrolysis using equimolar amounts of hydrochloric acid has also been developed as a highly efficient protocol, often resulting in high yields (77–93%) and clean products after a simple work-up. rsc.org
Mechanism of Acid Hydrolysis: The reaction mechanism under strong acidic conditions likely involves the protonation of the phosphoryl oxygen. beilstein-journals.org This increases the electrophilicity of the phosphorus atom, making it susceptible to nucleophilic attack by water. For esters with bulky alkyl groups like tert-butyl, the cleavage can proceed under milder acidic conditions via an S(_N)1-type mechanism. beilstein-journals.org
Table 1: Comparison of Hydrolytic Methods for Phosphonate Ester Cleavage
| Method | Reagents & Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Standard Acid Hydrolysis | Concentrated HCl, reflux, 1-12 h | General applicability, simple work-up | Harsh conditions, long reaction times | beilstein-journals.org |
| Brønsted Acid Catalysis | Trifluoromethanesulfonic acid (TfOH), 140 °C | Good yields for various substrates | High temperatures required | organic-chemistry.orgacs.org |
| Microwave-Assisted Hydrolysis | Equimolar HCl, microwave irradiation | High efficiency, rapid, high yields | Requires specialized equipment | rsc.orgmdpi.com |
Alternative Chemical Routes to Phosphonic Acid Functional Groups
Besides direct hydrolysis, several other chemical strategies exist for the dealkylation of phosphonate esters, often offering milder conditions and greater chemoselectivity.
McKenna Reaction: A widely favored method is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS) for silyldealkylation, followed by treatment with methanol (B129727) or water. beilstein-journals.orgmdpi.com This two-step process is known for its mild conditions, high yields, and excellent chemoselectivity, preserving other sensitive functional groups like carboxylic acid esters. mdpi.combeilstein-journals.org The reaction proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed. beilstein-journals.org Microwave irradiation can dramatically accelerate the BTMS silyldealkylation step. mdpi.com
Catalytic Hydrogenolysis: For phosphonate esters with benzyl (B1604629) groups, catalytic hydrogenolysis provides a non-hydrolytic route to the phosphonic acid. beilstein-journals.org This method typically employs a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere and is advantageous as it avoids harsh acidic conditions. beilstein-journals.org Similarly, diphenyl phosphonates can be cleaved using Adam's catalyst (PtO(_2)) and hydrogen. beilstein-journals.org
Other Methods:
Direct Synthesis: It is possible to form the P-C bond and the phosphonic acid group simultaneously using phosphorous acid (H(_3)PO(_3)) as the phosphorus source. beilstein-journals.org However, purification of the highly polar products from these reactions can be difficult. beilstein-journals.org
Transition-Metal Catalysis: The initial phosphonate ester precursor can be synthesized via C-P cross-coupling reactions, such as the nickel-catalyzed Tavs reaction, which couples an aryl or alkyl halide with a trialkyl phosphite. researchgate.netbeilstein-journals.org This creates the C-P bond of the precursor, which is then deprotected using methods like the McKenna reaction. researchgate.netbeilstein-journals.org
Synthetic Integration of Poly(ethylene glycol) Oligomers and Aliphatic Spacers
The assembly of the m-PEG8-(CH2)12-phosphonic acid backbone involves the covalent linkage of the methoxy-PEG8 fragment and the 12-carbon aliphatic chain, which is already functionalized with a protected phosphonate group.
Functionalization of Poly(ethylene glycol) Chains
Poly(ethylene glycol) is a chemically inert polymer, which necessitates the activation of its terminal hydroxyl group for further coupling reactions. rsc.orgtandfonline.com For a molecule like m-PEG8-(CH2)12-phosphonic acid, a monomethyl ether PEG (mPEG) is used as the starting material to ensure that only one terminus is reactive.
The synthesis of uniform, or monodisperse, PEG oligomers can be achieved through stepwise organic synthesis, which provides precise control over the chain length. acs.org These methods often involve the iterative application of protecting groups and the use of good leaving groups to facilitate chain extension. acs.orgnih.gov A common strategy involves converting the terminal hydroxyl group of the m-PEG8-OH into a better leaving group, such as a tosylate (tosyl chloride) or mesylate (mesyl chloride), to prepare it for coupling. google.com
Coupling Chemistries for Alkyl Chain Incorporation
With a functionalized m-PEG8 oligomer and a suitable dodecyl phosphonate precursor, the two fragments can be joined. A common precursor for the alkyl chain would be 12-bromo-dodecyl-diethylphosphonate.
Williamson Ether Synthesis: This is a classic and highly effective method for forming the ether linkage between the PEG and alkyl spacer. nih.govgoogle.com The reaction involves the deprotonation of the terminal hydroxyl group on the opposing coupling partner (e.g., 12-hydroxy-dodecyl-diethylphosphonate) with a strong base like sodium hydride (NaH) or potassium tert-butoxide to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the m-PEG8-tosylate (or a similar activated PEG) to displace the leaving group and form the final ether bond. nih.gov Alternatively, the m-PEG8-OH can be deprotonated to attack the 12-bromo-dodecyl-diethylphosphonate.
Other Coupling Chemistries: While Williamson ether synthesis is most direct for forming the ether linkage in the target molecule, other methods like Steglich esterification or thiol-ene "click" chemistry are prominent for creating different types of linkages (ester or thioether, respectively) in other PEGylated systems. researchgate.netresearchgate.netnih.gov
Chromatographic and Spectroscopic Methods for Compound Purification and Isolation
Purification and characterization are critical at multiple stages of the synthesis to ensure the identity and purity of intermediates and the final product.
Purification: The purification of phosphonic acids is known to be difficult by standard silica (B1680970) gel chromatography due to their high polarity and strong interaction with the stationary phase. beilstein-journals.org Therefore, it is common practice to purify the phosphonate ester precursor (e.g., m-PEG8-(CH2)12-diethylphosphonate) using normal-phase column chromatography on silica gel before the final deprotection step. beilstein-journals.org After hydrolysis or dealkylation, the final phosphonic acid product can be purified by methods suited for highly polar compounds, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or by using very polar eluent systems for silica gel chromatography. beilstein-journals.orgacs.org For PEGylated compounds, size exclusion chromatography (SEC) is also highly effective for separating the desired product from unreacted starting materials based on differences in their hydrodynamic radius.
Spectroscopic Characterization: A combination of spectroscopic techniques is used to confirm the structure of the final compound and its intermediates.
Nuclear Magnetic Resonance (NMR): H NMR is used to verify the presence of the PEG chain (characteristic peaks around 3.6 ppm), the methoxy (B1213986) terminus (~3.4 ppm), and the alkyl chain protons. rsc.org P NMR is crucial for confirming the presence and chemical environment of the phosphorus atom, with distinct shifts for the phosphonate ester versus the final phosphonic acid. rsc.org C NMR provides further structural confirmation of the carbon backbone. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like MALDI-TOF, is used to confirm the molecular weight of the PEGylated product.
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the P=O stretch in the phosphonate/phosphonic acid group and the C-O-C ether linkages of the PEG backbone. rsc.org
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym | Chemical Formula | Role/Type |
|---|---|---|---|
| m-PEG8-(CH2)12-phosphonic acid | - | C(_29)H(_61)O(_11)P | Target Molecule |
| Diethyl phosphonate | - | C(_4)H(_11)O(_3)P | Precursor |
| Dibenzyl phosphonate | - | C(_14)H(_15)O(_3)P | Precursor |
| Hydrochloric acid | HCl | HCl | Reagent |
| Trifluoromethanesulfonic acid | TfOH | CF(_3)SO(_3)H | Catalyst |
| Bromotrimethylsilane | BTMS | C(_3)H(_9)BrSi | Reagent |
| Palladium on charcoal | Pd/C | Pd/C | Catalyst |
| Adam's catalyst | Platinum dioxide | PtO(_2) | Catalyst |
| Phosphorous acid | - | H(_3)PO(_3) | Reagent |
| Trialkyl phosphite | - | P(OR)(_3) | Reagent |
| Monomethyl ether poly(ethylene glycol) | mPEG | CH(_3)(OCH(_2)CH(2))({n})OH | Precursor |
| Tosyl chloride | TsCl | C(_7)H(_7)ClO(_2)S | Reagent |
| 12-Bromo-dodecyl-diethylphosphonate | - | C(_16)H(_34)BrO(_3)P | Precursor |
| Sodium hydride | NaH | NaH | Reagent |
Advanced Characterization Techniques for M Peg8 Ch2 12 Phosphonic Acid and Its Assembled Structures
Solution-State and Solid-State Spectroscopic Analysis
Spectroscopic methods are fundamental in the detailed analysis of "m-PEG8-(CH2)12-phosphonic acid," providing insights into its chemical structure, purity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity verification of "m-PEG8-(CH2)12-phosphonic acid". acs.orgnih.gov Both ¹H and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "m-PEG8-(CH2)12-phosphonic acid" provides distinct signals corresponding to the different protons in the molecule. Key expected resonances include:
Methoxy (B1213986) (m-PEG) group: A sharp singlet for the methyl protons (CH₃O-) at the terminus of the polyethylene (B3416737) glycol (PEG) chain.
PEG chain: A characteristic broad multiplet for the repeating ethylene (B1197577) glycol units (-OCH₂CH₂O-). rhhz.net
Alkyl chain: A series of multiplets corresponding to the twelve methylene (B1212753) groups (-(CH₂)₁₂-) of the alkyl spacer.
Phosphonic acid adjacent methylene: A distinct multiplet for the methylene group directly attached to the phosphonic acid moiety (-CH₂-P).
The integration of these signals allows for a quantitative assessment of the relative number of protons in each part of the molecule, confirming the structure. Purity can be assessed by the absence of signals from impurities, such as unreacted starting materials or side products. acs.orgnih.gov Importantly, ¹H-¹³C coupling can lead to satellite peaks that should be correctly assigned to avoid erroneous purity calculations. acs.orgnih.gov
³¹P NMR Spectroscopy: ³¹P NMR is highly specific for the phosphorus atom in the phosphonic acid group. A single peak at a characteristic chemical shift confirms the presence of the phosphonic acid and can be used to distinguish it from its ester precursors. For instance, the hydrolysis of a dialkyl phosphonate (B1237965) to a phosphonic acid results in a significant upfield shift in the ³¹P NMR spectrum. acs.org This technique is also sensitive to the protonation state of the phosphonic acid. beilstein-journals.org
Interactive Data Table: Expected ¹H NMR Chemical Shifts for m-PEG8-(CH2)12-phosphonic acid
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (CH₃O-) | ~3.38 | Singlet |
| PEG backbone (-OCH₂CH₂O-) | ~3.64 | Multiplet |
| Alkyl chain (-(CH₂)₁₂-) | ~1.2-1.8 | Multiplet |
| Methylene adjacent to P (-CH₂-P) | ~1.8-2.2 | Multiplet |
Mass Spectrometry Techniques (e.g., MALDI-MS, ESI-MS) for Molecular Identity Verification
Mass spectrometry (MS) is indispensable for confirming the molecular weight and identity of "m-PEG8-(CH2)12-phosphonic acid". Due to the polymeric nature of the PEG chain, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS) are particularly well-suited. rhhz.netcreative-proteomics.com
MALDI-MS: This technique is effective for analyzing the molecular weight distribution of PEGylated compounds. rhhz.netnih.gov The resulting spectrum for "m-PEG8-(CH2)12-phosphonic acid" would show a distribution of peaks, each separated by 44 Da (the mass of one ethylene glycol repeating unit), centered around the average molecular weight of the compound. This confirms the presence of the PEG chain and its polydispersity. researchgate.net
ESI-MS: ESI-MS is another valuable tool for verifying the molecular identity of PEGylated molecules. creative-proteomics.comnih.gov It can provide accurate mass measurements, often with high resolution, which helps to confirm the elemental composition. The technique can also be used to identify potential impurities and side products from the synthesis. nih.gov
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the characteristic functional groups present in "m-PEG8-(CH2)12-phosphonic acid".
FT-IR Spectroscopy: The FT-IR spectrum provides a fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. Key expected bands include:
C-H stretching: From the alkyl and PEG chains.
C-O-C stretching: A strong, characteristic band for the ether linkages in the PEG chain.
P=O stretching: A strong band associated with the phosphonyl group.
P-O-H stretching: Broad absorption due to the hydroxyl groups of the phosphonic acid.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. It can be used to study the conformational order of the alkyl chains in self-assembled structures.
Interactive Data Table: Key FT-IR Vibrational Frequencies for m-PEG8-(CH2)12-phosphonic acid
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (Alkyl & PEG) | Stretching | 2850-2960 |
| C-O-C (PEG) | Stretching | 1080-1150 |
| P=O (Phosphonyl) | Stretching | 1150-1250 |
| P-O-H (Phosphonic Acid) | Stretching | 2500-3300 (broad) |
| O-H (Phosphonic Acid) | Bending | 900-1000 |
Surface-Sensitive Analytical Methods for Adsorbed Layers and Thin Films
When "m-PEG8-(CH2)12-phosphonic acid" is used to form self-assembled monolayers (SAMs) on surfaces, specialized surface-sensitive techniques are required to characterize the resulting thin films.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the atoms on a surface. For SAMs of "m-PEG8-(CH2)12-phosphonic acid" on a substrate like titanium or indium tin oxide, XPS can confirm the successful deposition and integrity of the monolayer. nih.govnih.gov
Analysis of the XPS spectra would reveal the presence of carbon, oxygen, and phosphorus, consistent with the molecule's composition. nih.govsci-hub.se High-resolution scans of the P 2p or P 2s region can confirm the presence of the phosphonate headgroup bound to the surface. nih.govsci-hub.se The C 1s spectrum can be deconvoluted to distinguish between the carbons of the alkyl chain, the PEG chain, and any adventitious carbon contamination. nih.gov The attenuation of substrate signals (e.g., Ti 2p or In 3d) after monolayer formation provides further evidence of a uniform coating. nih.gov
Interactive Data Table: Expected XPS Binding Energies for m-PEG8-(CH2)12-phosphonic Acid SAMs
| Element | Core Level | Approximate Binding Energy (eV) | Inference |
| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-O) | Confirms presence of alkyl and PEG chains |
| Oxygen | O 1s | ~532-533 | Associated with PEG and phosphonate group |
| Phosphorus | P 2p | ~133-134 | Confirms presence of phosphonate headgroup |
| Phosphorus | P 2s | ~191 | Alternative to P 2p to avoid overlap with some substrate peaks nih.govresearchgate.net |
Atomic Force Microscopy (AFM) for Nanoscale Topography and Monolayer Quality Assessment
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography at the nanoscale. nih.gov It is an essential tool for assessing the quality and morphology of "m-PEG8-(CH2)12-phosphonic acid" monolayers. sci-hub.senih.gov
Infrared Reflection Absorption Spectroscopy (IRRAS) for Molecular Orientation and Packing Density in Adsorbed Films
Infrared Reflection-Absorption Spectroscopy (IRRAS) is a powerful, non-destructive technique for probing the structure and orientation of molecules within thin films on reflective surfaces. nih.gov When applied to SAMs of m-PEG8-(CH2)12-phosphonic acid on a metal oxide substrate (e.g., TiO₂, Al₂O₃), IRRAS can provide detailed information about the conformational order of the alkyl and PEG chains and the packing density of the monolayer. ethz.chresearchgate.net
The analysis focuses on specific vibrational modes. The symmetric (νs) and asymmetric (νas) stretching vibrations of methylene groups (CH₂) within the alkyl chain, typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively, are highly sensitive to the chain's conformational order. In a well-ordered, all-trans conformation, these peak positions are at lower wavenumbers. In contrast, a disordered, liquid-like state with many gauche defects results in a shift to higher wavenumbers. uni-tuebingen.de Similarly, the characteristic C-O-C stretching vibration of the oligo(ethylene glycol) chain, appearing around 1100 cm⁻¹, provides insight into the conformation of the PEG segment. uni-tuebingen.de Studies on similar OEG-terminated SAMs have shown that the conformation of the PEG chains can be influenced by the packing density and hydration level. uni-tuebingen.de The P-O and P=O stretching modes of the phosphonic acid headgroup can also be observed, confirming the binding to the surface. mdpi.com By analyzing the intensity of these peaks using polarized infrared light, the average tilt angle of the molecular chains with respect to the surface normal can be determined, giving a clear picture of the molecular orientation.
Table 1: Representative IRRAS Band Assignments for PEG-Alkyl Phosphonic Acid SAMs This table is based on typical values reported for analogous molecular systems, as specific data for m-PEG8-(CH2)12-phosphonic acid is not extensively published.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |
|---|---|---|
| νas(CH₂) | ~2920 | Asymmetric stretching of alkyl chain; position indicates conformational order. |
| νs(CH₂) | ~2850 | Symmetric stretching of alkyl chain; position indicates conformational order. |
| ν(C-O-C) | ~1100 | Ether stretch of PEG chain; indicates PEG conformation and hydration. uni-tuebingen.de |
| ν(P=O), ν(P-O) | 950 - 1150 | Stretching modes of the phosphonate headgroup, confirming surface binding. mdpi.com |
Interfacial Interaction and Adsorption Dynamics Characterization
Contact Angle Goniometry for Surface Wettability and Energy Determination
Contact angle goniometry is a fundamental technique for characterizing the wettability of a surface. nih.gov By measuring the angle a liquid droplet makes with the surface, one can infer the surface free energy. For a surface modified with m-PEG8-(CH2)12-phosphonic acid, this technique is crucial for confirming the successful formation of a SAM and evaluating its properties.
An uncoated metal oxide surface is typically hydrophilic, exhibiting a low water contact angle. After the formation of a dense SAM of m-PEG8-(CH2)12-phosphonic acid, the surface chemistry is dictated by the exposed methoxy-terminated PEG chains. The hydrophilic nature of the oligo(ethylene glycol) chains is known to create a hydration layer that is responsible for the protein-repelling properties of these surfaces. nih.govresearchgate.net Therefore, a successful modification should result in a highly wettable, hydrophilic surface, characterized by a significant decrease in the water contact angle compared to an uncoated or alkyl-only coated surface. researchgate.net Measuring both the advancing and receding contact angles can also provide information about the homogeneity and chemical heterogeneity of the monolayer. nih.govuh.edu
Table 2: Representative Water Contact Angle Data for Modified Surfaces This table presents expected values based on published data for similar surface modifications.
| Surface Type | Expected Advancing Water Contact Angle (°) | Surface Character |
|---|---|---|
| Bare Titanium Oxide (TiO₂) | 10 - 30 | Hydrophilic |
| TiO₂ with Dodecylphosphonic Acid SAM | 100 - 110 | Hydrophobic |
| TiO₂ with m-PEG8-(CH2)12-phosphonic Acid SAM | 30 - 50 | Hydrophilic researchgate.net |
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics and Layer Viscoelastic Properties
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at a solid-liquid interface. frontiersin.orgglycopedia.eu It works by monitoring the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor. nih.gov A decrease in frequency corresponds to an increase in adsorbed mass, while an increase in dissipation indicates that the adsorbed layer is soft and viscoelastic rather than rigid. glycopedia.euresearchgate.net
In the context of m-PEG8-(CH2)12-phosphonic acid, QCM-D is ideal for studying the kinetics of SAM formation on a metal oxide-coated sensor. science.gov By flowing a solution of the molecule over the sensor, the real-time adsorption can be tracked. The initial rapid decrease in Δf signifies the binding of the phosphonic acid headgroups to the surface. The accompanying change in ΔD provides crucial information about the structural nature of the forming layer. The flexible, hydrated PEG chains are expected to create a viscoelastic layer, resulting in a significant increase in ΔD. researchgate.netnih.gov After the SAM is formed, QCM-D can be further used to test its primary function: resistance to protein fouling. Introducing a protein solution (e.g., fibrinogen or lysozyme) should result in minimal changes in both Δf and ΔD, confirming the "stealth" properties of the PEG-ylated surface. researchgate.net
Table 3: Hypothetical QCM-D Data for SAM Formation and Protein Resistance Test This table illustrates the expected sequence of QCM-D signal changes during an experiment.
| Experimental Step | Time (min) | Δf (Hz) | ΔD (x10⁻⁶) | Interpretation |
|---|---|---|---|---|
| Baseline (Buffer) | 0 - 5 | 0 | 0 | Stable baseline on TiO₂ sensor. |
| Inject m-PEG8-(CH2)12-PA | 5 - 20 | Decreases to -25 | Increases to 5 | Molecule adsorbs, forming a soft, hydrated layer. |
| Buffer Rinse | 20 - 25 | Stabilizes at -22 | Stabilizes at 4.5 | Unbound molecules removed; stable SAM confirmed. |
| Inject Protein Solution | 25 - 40 | Decreases to -23 | Stabilizes at 4.7 | Minimal protein adsorption, indicating a fouling-resistant surface. |
Surface Plasmon Resonance (SPR) for Adsorption Event Monitoring and Binding Affinity Studies
Surface Plasmon Resonance (SPR) is another real-time, label-free optical technique that detects changes in the refractive index at the interface of a thin metal film (usually gold) and a dielectric medium. nih.govmdpi.com It is exceptionally sensitive to molecular binding events occurring at the surface. For studying phosphonic acid SAMs, the gold SPR sensor chip is typically pre-coated with a thin layer of a suitable metal oxide, such as TiO₂ or Al₂O₃, to provide the necessary binding sites for the phosphonate headgroup. rsc.org
Like QCM-D, SPR can monitor the kinetics of the self-assembly process of m-PEG8-(CH2)12-phosphonic acid in real time. The adsorption of molecules onto the sensor surface causes an increase in the local refractive index, which is measured as a change in the SPR signal, typically expressed in Response Units (RU). The rate of increase in RU provides the association rate constant, while the signal at saturation can be related to the total adsorbed mass. Following the SAM formation, SPR is an excellent tool for quantifying the surface's resistance to non-specific protein adsorption and for studying specific binding events. researchgate.netnih.gov For example, if the PEG chain were terminated with a biotin (B1667282) molecule instead of a methoxy group, SPR could be used to measure the high-affinity binding of streptavidin to the functionalized surface, allowing for the calculation of binding kinetics (kₐ, kₔ) and the affinity constant (Kₐ).
Table 4: Illustrative SPR Data for Monitoring SAM Formation and Protein Interaction This table outlines the expected SPR signal changes in a typical experiment.
| Experimental Phase | Analyte Injected | Expected SPR Response (RU) | Observation |
|---|---|---|---|
| Baseline | Running Buffer | 0 | Stable signal on TiO₂-coated gold sensor. |
| Association | m-PEG8-(CH2)12-phosphonic acid | Signal increases and plateaus | Real-time monitoring of monolayer formation. |
| Dissociation | Running Buffer | Slight decrease, then stable | Confirms strong, largely irreversible binding of the SAM. |
| Fouling Test | Fibrinogen Solution | Minimal increase in signal | Demonstrates the anti-fouling nature of the PEG-ylated surface. |
Interfacial Engineering and Functional Surface Architectures with M Peg8 Ch2 12 Phosphonic Acid
Formation and Characteristics of Self-Assembled Monolayers (SAMs) on Diverse Substrates
The unique architecture of m-PEG8-(CH2)12-phosphonic acid, featuring a phosphonic acid headgroup, a twelve-carbon alkyl chain, and an eight-unit methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, allows for the formation of well-defined SAMs on a variety of materials.
Chemisorption Mechanisms on Metal Oxide Surfaces
The phosphonic acid group serves as a robust anchor to a wide array of metal oxide surfaces. This strong interaction is crucial for the stability and durability of the resulting monolayer. The chemisorption process typically involves the reaction of the phosphonic acid with surface hydroxyl (-OH) groups present on the metal oxide. researchgate.net This can lead to the formation of strong, covalent P-O-Metal bonds, displacing water and forming a stable, hydrolytically resistant interface. specificpolymers.com
The binding mechanism can be influenced by factors such as temperature and the solvent used during the deposition process. specificpolymers.com While phosphonic acids demonstrate strong binding to various metal oxides, the exact nature of the bond—whether it is monodentate, bidentate, or tridentate—can vary depending on the specific substrate and conditions. Studies have shown that phosphonic acids form stable monolayers on technologically important materials including:
Titanium and its oxides: Widely used in medical implants, the functionalization of titanium surfaces with PEG-phosphonic acids has been shown to be an effective strategy. specificpolymers.comnih.gov
Aluminum and its oxides: Phosphonates assemble into dense and highly ordered SAMs on aluminum oxide. rsc.org
Zirconium and its oxides: These materials also provide suitable surfaces for phosphonic acid-based SAM formation.
Stainless Steel: Surface modification of stainless steel with alkylphosphonic acids can create stable, ordered monolayers. specificpolymers.comacs.org
Iron Oxides: Phosphonic acids are utilized to functionalize iron oxide nanoparticles and surfaces. specificpolymers.com
The strength of the P-O bond is significantly higher than that of the S-Au bond in thiol-based SAMs on gold, contributing to the greater stability of phosphonate-based monolayers under various conditions. nih.gov
Influence of Alkyl Chain Length and PEG Architecture on Monolayer Structure and Order
The structure and order of the resulting monolayer are significantly influenced by the molecular components of m-PEG8-(CH2)12-phosphonic acid.
Alkyl Chain Length: The twelve-carbon alkyl chain, -(CH2)12-, plays a critical role in the formation of a well-ordered monolayer. Van der Waals interactions between adjacent alkyl chains promote close packing and a higher degree of order within the SAM. Research on a series of alkylphosphonic acids has shown that longer alkyl chains (typically 12 to 18 carbon atoms) lead to more ordered and stable monolayers on substrates like stainless steel. acs.org Shorter chains, in contrast, may result in more disordered, liquid-like monolayers. researchgate.net The optimal alkyl chain length can also influence the performance of devices incorporating these SAMs, as seen in organic thin-film transistors where a specific chain length yielded the best electrical characteristics. mpg.de
Control of Surface Coverage and Molecular Orientation
Achieving a high degree of surface coverage and controlling the orientation of the molecules are essential for the performance of the SAM. The self-assembly process, typically carried out by immersing the substrate in a dilute solution of the phosphonic acid, allows for the spontaneous formation of a densely packed monolayer. nih.gov
The final surface coverage and molecular orientation are a result of the interplay between the strong anchoring of the phosphonic acid headgroup, the ordering effect of the alkyl chains, and the spatial requirements of the PEG chains. Techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements are commonly used to characterize the elemental composition and hydrophilicity of the surface, respectively, providing insights into the quality and packing density of the SAM. acs.orgnih.gov The molecular orientation, with the phosphonic acid bound to the surface and the PEG chains extending outwards, is a key feature that dictates the functionality of the modified surface.
Modulation of Surface Properties for Enhanced Biocompatibility and Antifouling Performance
A primary application of m-PEG8-(CH2)12-phosphonic acid is the modification of surfaces to improve their interaction with biological systems. The unique combination of a stable anchoring group and a bio-inert PEG chain makes it an excellent candidate for creating biocompatible and antifouling coatings.
Strategies for Minimizing Non-Specific Protein Adsorption and Cellular Adhesion
The unwanted adsorption of proteins and adhesion of cells to material surfaces, known as biofouling, is a major challenge in biomedical applications. SAMs of m-PEG8-(CH2)12-phosphonic acid provide a highly effective strategy to combat this issue.
The antifouling properties of PEG-ylated surfaces are attributed to the formation of a tightly bound hydration layer. nih.gov The ethylene (B1197577) glycol units of the PEG chain form hydrogen bonds with water molecules, creating a physical and energetic barrier that prevents proteins and cells from directly contacting the underlying substrate. nih.gov This steric repulsion mechanism is a key factor in the bio-inertness of these surfaces.
Research has consistently shown that surfaces coated with PEG-containing polymers, including those with phosphonic acid linkers, exhibit a significant reduction in protein adsorption and bacterial adhesion. otago.ac.nz For instance, studies on titanium surfaces modified with PEG-phosphonic acids demonstrated a dramatic decrease in the adhesion of cells. nih.gov The density of the PEG chains on the surface is a critical parameter; both too high and too low surface densities can lead to increased protein adsorption. core.ac.uk Therefore, the molecular design of m-PEG8-(CH2)12-phosphonic acid, with its specific PEG and alkyl chain lengths, is optimized for creating surfaces that effectively resist biofouling.
| Research Finding | Surface | Effect | Reference |
| PEGylation of titanium surfaces via phosphonic acid SAMs. | Titanium | Reduced NIH-3T3 cell adhesion by 92.3%. | nih.gov |
| Coating of stainless steel with PEG-phosphonic acid polymers. | Stainless Steel | Strong inhibition of Escherichia coli and Bacillus cereus adhesion. | otago.ac.nz |
| Formation of OEG-SAMs on gold. | Gold | Resists adsorption of several blood proteins and cell adhesion. | nih.gov |
Engineering of Bio-Inert and Biorecognition Interfaces
Beyond simply preventing non-specific interactions, SAMs of m-PEG8-(CH2)12-phosphonic acid can serve as a platform for creating more complex "smart" surfaces. The bio-inert background provided by the PEG layer is an ideal canvas for the subsequent attachment of specific biomolecules, such as peptides or antibodies. This allows for the creation of biorecognition interfaces that can selectively interact with target molecules or cells while minimizing non-specific binding.
The ability to control the surface chemistry at the molecular level is a key advantage of using SAMs. nih.gov By creating a mixed monolayer, for example, by co-adsorbing m-PEG8-(CH2)12-phosphonic acid with another phosphonic acid molecule that has a reactive terminal group, it is possible to precisely control the density of recognition sites on the surface. This approach is fundamental to the development of advanced biosensors, targeted drug delivery systems, and improved medical implants that can actively engage with the biological environment in a controlled manner. The stability of the phosphonate (B1237965) linkage to metal oxide surfaces ensures the longevity and reliability of these engineered interfaces. specificpolymers.com
Tailoring Surface Reactivity for Subsequent Covalent Modifications
The formation of a self-assembled monolayer (SAM) of m-PEG8-(CH2)12-phosphonic acid is often the initial step in a multi-stage surface functionalization process. The terminal group of the PEG chain can be engineered to present a specific chemical functionality, allowing for subsequent covalent modifications. This approach provides a versatile platform for attaching a wide array of molecules, from simple organic compounds to complex biological structures.
Covalent Grafting of Advanced Biomolecules and Polymer Brushes
The ability to covalently attach biomolecules to surfaces is fundamental for the development of biocompatible materials, biosensors, and platforms for studying biological processes. Phosphonic acid-based SAMs provide a stable and reliable foundation for such applications. researchgate.netacs.org The terminal groups of the m-PEG8-(CH2)12-phosphonic acid can be activated to react with specific functional groups on biomolecules, such as the amine groups found in proteins. acs.org
For example, monolayers of (11-hydroxyundecyl)phosphonic acid and (12-carboxydodecyl)phosphonic acid on titanium surfaces have been successfully used to immobilize bone morphogenetic protein 2 (BMP-2). acs.org The terminal hydroxyl and carboxyl groups of the phosphonic acids were activated using carbonyldiimidazole and N-hydroxysuccinimide, respectively, to facilitate the covalent binding of the protein. acs.org This method allows for the creation of bioactive surfaces that can promote specific cellular responses, such as bone growth.
Beyond single biomolecules, these functionalized surfaces can also serve as initiation sites for the growth of polymer brushes. This "grafting-from" approach allows for the creation of dense, well-defined polymer layers with tailored properties. For instance, atom transfer radical polymerization (ATRP) can be initiated from a surface-bound initiator that has been attached to the phosphonic acid monolayer, leading to the formation of polymer brushes with controlled thickness and composition.
Specialized Materials Applications in Energy and Sensing
The unique properties of phosphonic acid-modified surfaces make them suitable for a range of specialized applications, particularly in the fields of energy and sensing. The ability to form stable, well-ordered monolayers on various substrates is a key enabling factor in these areas.
Anhydrous Proton Transport in Phosphonic Acid-Based Systems for Fuel Cell Research
Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology, but their performance is often limited by the need for humid conditions to facilitate proton transport. Phosphonic acid-based materials offer a potential solution to this problem by enabling anhydrous (water-free) proton conduction, particularly at elevated temperatures. d-nb.infoacs.org
The phosphonic acid groups themselves can participate in proton transport through a Grotthuss-type mechanism, where protons hop between adjacent acid groups. rsc.org This process is facilitated by the formation of a well-organized hydrogen-bonding network within the phosphonic acid layer. d-nb.infoacs.org The m-PEG8-(CH2)12-phosphonic acid, with its flexible PEG spacer, can help to create a more dynamic and less rigid interface, which may further enhance proton mobility.
Research has shown that the proton conductivity of these systems is strongly influenced by the structure and organization of the phosphonic acid layer. d-nb.infoacs.org Materials with well-defined, layered morphologies have been shown to exhibit higher proton conductivities. d-nb.infoacs.org The use of m-PEG8-(CH2)12-phosphonic acid allows for precise control over the spacing and organization of the proton-conducting groups, which is crucial for optimizing performance.
| Fuel Cell Type | Electrolyte | Operating Temperature | Efficiency (Electricity Only) | Efficiency (Cogeneration) |
| Phosphoric Acid (PAFC) | Liquid Phosphoric Acid | 150-210°C wikipedia.org | 37-42% energy.gov | Up to 85% energy.gov |
| Proton Exchange Membrane (PEMFC) | Solid Polymer | 60-80°C | 40-60% fchea.org | Up to 90% fchea.org |
| Molten Carbonate (MCFC) | Molten Carbonate Salt | ~650°C energy.gov | Up to 65% (with turbine) energy.gov | Over 85% energy.gov |
| Solid Oxide (SOFC) | Solid Ceramic | 600-1000°C | 50-60% fchea.org | 70-80% fchea.org |
| Alkaline (AFC) | Aqueous Potassium Hydroxide | 150-200°C | Up to 60% fchea.org | 80-90% fchea.org |
Integration into Advanced Sensing Platforms for Analyte Detection
The ability of phosphonic acids to form robust monolayers on a variety of oxide surfaces makes them ideal for the development of chemical and biological sensors. tandfonline.comieee-sensorsalert.org These monolayers can be used to immobilize receptor molecules that specifically bind to a target analyte, or they can be used to modify the surface of a transducer to enhance its sensitivity and selectivity.
In one approach, the phosphonic acid monolayer can be functionalized with a molecule that undergoes a measurable change upon binding to the analyte. For example, a fluorescent dye could be attached to the terminal end of the m-PEG8-(CH2)12-phosphonic acid. When the analyte binds to a nearby receptor, it could cause a change in the fluorescence of the dye, which can be detected optically.
| Sensing Platform | Transduction Principle | Key Features | Example Analytes |
| Quartz Crystal Microbalance (QCM) | Mass Change | High sensitivity to mass adsorption | Biomolecules, gases, ions |
| Surface Plasmon Resonance (SPR) | Refractive Index Change | Real-time, label-free detection | Proteins, DNA, small molecules |
| Electrochemical Sensors | Current, Potential, or Impedance Change | High sensitivity, low cost, portability | Ions, neurotransmitters, glucose |
| Optical Fiber Sensors | Light Intensity, Wavelength, or Phase Change | Remote sensing, immunity to electromagnetic interference | pH, temperature, chemical species |
Applications in Advanced Bioconjugation and Supramolecular Assembly
Design and Synthesis of m-PEG8-(CH2)12-phosphonic Acid-Based Linkers for Macromolecular Conjugation
The design of linkers for conjugating macromolecules like proteins, peptides, or oligonucleotides is critical for developing sophisticated therapeutics and diagnostics. The m-PEG8-(CH2)12-phosphonic acid scaffold serves as a foundational structure for creating such linkers. Its ethyl ester form, m-PEG8-(CH2)12-phosphonic acid ethyl ester, is frequently used as a precursor in the synthesis of more complex bioconjugation reagents and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commybiosource.com The synthesis strategy typically involves modifying the terminal groups to introduce reactive handles suitable for specific conjugation chemistries.
The inclusion of a poly(ethylene glycol) (PEG) spacer is a key design element in modern bioconjugates, and the PEG8 moiety in m-PEG8-(CH2)12-phosphonic acid fulfills several critical functions.
Improved Pharmacokinetics and Biocompatibility : The hydrophilic and flexible nature of the PEG chain creates a hydration shell around the conjugate. This masks the molecule from the host's immune system and reduces nonspecific uptake by the reticuloendothelial system (RES), thereby prolonging its circulation half-life. researchgate.net PEG is known for its low toxicity and biocompatibility, making it an ideal component for in vivo applications. axispharm.com
Reduced Steric Hindrance : The PEG spacer provides distance between the conjugated biomolecule and the payload or surface, which can be crucial for maintaining the biological activity of the protein or antibody. mdpi.com By preventing the payload from interfering with the protein's active or binding site, the spacer helps preserve the conjugate's intended function. mdpi.com Studies on PEG-peptide conjugates have shown that the PEG spacer can enhance stability in various buffers while retaining the desired structure and function of the peptide component. acs.org
Achieving precise control over the location and stoichiometry of conjugation is essential for creating homogeneous and effective bioconjugates. Orthogonal reactivity refers to the use of multiple, mutually non-interacting chemical reactions that can proceed simultaneously in the same vessel without cross-reactivity. mdpi.comnih.gov
For a linker based on m-PEG8-(CH2)12-phosphonic acid, several strategies can be employed:
Phosphonate-Metal Oxide Anchoring : The terminal phosphonic acid group exhibits a strong and specific affinity for metal oxide surfaces, such as iron oxide, titanium oxide, and aluminum oxide. axispharm.comresearchgate.netarxiv.org This interaction can be considered a site-specific conjugation method for functionalizing nanoparticles, while another reactive group installed elsewhere on the linker can be used for subsequent biomolecule attachment.
Introduction of Bioorthogonal Handles : To enable covalent linkage to biomolecules, the m-PEG8-(CH2)12-phosphonic acid structure must be derivatized. Common bioorthogonal reactive groups that can be added include:
Azides and Alkynes : These groups participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, often referred to as "click chemistry." mdpi.com These reactions are highly specific and efficient under physiological conditions. mdpi.com
NHS Esters : N-hydroxysuccinimide (NHS) esters can be introduced to react specifically with primary amines (e.g., lysine (B10760008) residues) on proteins. mdpi.com
Maleimides : These groups react selectively with thiol groups (e.g., cysteine residues) to form stable thioether bonds.
Dual-Labeling Strategies : By combining different orthogonal chemistries, it is possible to create multi-functional conjugates. For instance, a linker could be designed with a phosphonic acid for nanoparticle attachment and an azide (B81097) for conjugating a protein via click chemistry. Advanced strategies allow for dual thiol bioconjugation by exploiting the different pKa values of aryl and alkyl thiols, enabling sequential labeling at different pH values. acs.orgacs.org This allows for the creation of complex constructs like antibody-drug conjugates carrying two different payloads. acs.org
Role of Poly(ethylene glycol) Spacers in Conjugate Stability and Bioactivity
Integration into Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI). nih.govportlandpress.com A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker is not merely a spacer but a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.
The ethyl ester of m-PEG8-(CH2)12-phosphonic acid is explicitly identified as a PEG-based PROTAC linker building block. medchemexpress.commybiosource.com The rational design of PROTACs using such linkers involves optimizing several factors.
Linker Composition : The combination of a flexible PEG chain and a more rigid alkyl chain is a common and effective motif in PROTAC design. nih.gov The m-PEG8 portion enhances hydrophilicity, which can improve the solubility and cell permeability of the often-hydrophobic PROTAC molecule. nih.gov The (CH2)12 alkyl chain provides length and a degree of rigidity, which is crucial for achieving the correct orientation required for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov
Linker Length and Attachment Points : The length of the linker is paramount for enabling the E3 ligase and the target protein to come together effectively. An insufficient or excessive length can prevent the formation of a productive ternary complex. digitellinc.com The development of PROTACs often involves synthesizing a library of molecules with varying linker lengths and attachment points to empirically determine the optimal configuration. uni-muenchen.de The m-PEG8-(CH2)12 structure provides a significant length that may be particularly useful for targeting proteins that are part of larger complexes or are located in specific cellular compartments like the endoplasmic reticulum membrane. digitellinc.com
The mechanism of action for PROTACs is event-driven and catalytic, distinguishing it from the occupancy-driven model of traditional inhibitors. portlandpress.comnih.gov
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase (such as Cereblon or VHL), forming a ternary complex. digitellinc.comfrontiersin.org The stability and conformation of this complex are critical for degradation efficiency. nih.gov
Ubiquitination : Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. frontiersin.org This process is repeated to form a polyubiquitin (B1169507) chain.
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. portlandpress.comfrontiersin.org The proteasome unfolds and degrades the POI into small peptides.
Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can go on to recruit another POI and E3 ligase, repeating the cycle. nih.govportlandpress.com This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations. portlandpress.com
Rational Design of PEGylated Phosphonic Acid PROTAC Linkers
Functionalization of Nanomaterials for Biomedical and Bio-Analytical Research
The surface modification of inorganic nanoparticles is essential to render them suitable for biomedical applications. mdpi.com Uncoated nanoparticles often aggregate in physiological solutions and are rapidly cleared by the immune system. rsc.org The m-PEG8-(CH2)12-phosphonic acid molecule is ideally suited for this functionalization task due to its distinct structural components. axispharm.com
Phosphonic Acid as a Strong Anchor : Phosphonic acids and their derivatives show a very strong affinity for hydroxylated metal oxide surfaces. researchgate.netmdpi.com They form stable, well-ordered monolayers on nanoparticles made of materials like iron oxide (Fe3O4), cerium oxide (CeO2), and titanium oxide (TiO2). researchgate.netarxiv.org This strong binding is advantageous compared to other ligands like carboxylates, providing a more resilient coating. ucl.ac.uk
PEG and Alkyl Chains for Stability and Biocompatibility : The combination of the (CH2)12 alkyl spacer and the m-PEG8 chain provides a robust hydrophilic shield around the nanoparticle core. axispharm.com The alkyl chain contributes to effective surface coverage, while the PEG chain extends into the aqueous environment. axispharm.com This PEGylated layer serves to:
Ensure Colloidal Stability : It prevents the nanoparticles from aggregating in high-salt physiological buffers and protein-rich media like cell culture medium. arxiv.orgrsc.org
Prevent Opsonization : By creating a hydrophilic barrier, the coating reduces the adsorption of plasma proteins (opsonization), which is the first step in recognition and clearance by the mononuclear phagocyte system (MPS). rsc.org This leads to longer circulation times for in vivo applications such as medical imaging. rsc.org
Provide a Platform for Further Conjugation : The methoxy-terminated PEG chain can be replaced with other functional groups (e.g., amine, carboxyl, azide) to allow for the covalent attachment of targeting ligands, drugs, or imaging agents, creating multifunctional nanoplatforms for theranostics. rsc.org
Compound Information Table
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| m-PEG8-(CH2)12-phosphonic acid | C27H57O11P | 588.7 | 2093153-86-5 |
| m-PEG8-(CH2)12-phosphonic acid ethyl ester | C31H65O11P | 644.81 | 2112737-70-7 |
Structural Component Functions
| Component | Structure | Primary Function(s) |
| Methoxy-PEG8 | CH3O-(CH2CH2O)8- | Increases hydrophilicity and aqueous solubility; enhances biocompatibility; reduces nonspecific protein binding; prolongs circulation half-life. broadpharm.comaxispharm.comresearchgate.net |
| Alkyl Spacer | -(CH2)12- | Provides a flexible but defined distance between the terminal functional groups; contributes to effective surface coverage on nanoparticles; optimizes orientation in PROTAC ternary complexes. axispharm.com |
| Phosphonic Acid | -P(O)(OH)2 | Acts as a strong, stable anchor for binding to metal oxide surfaces (e.g., Fe3O4, TiO2, Al2O3). axispharm.comresearchgate.netmdpi.com |
Surface Passivation and Colloidal Stabilization of Nanoparticles
The compound m-PEG8-(CH2)12-phosphonic acid is highly effective for the surface passivation and colloidal stabilization of nanoparticles, particularly those composed of metal oxides. The phosphonic acid headgroup provides a strong and stable anchor to the nanoparticle surface. axispharm.comaxispharm.com This functional group has a high affinity for metal oxides such as titanium oxide, aluminum oxide, and iron oxide, forming robust bonds that can be covalent in nature. axispharm.commarshall.edu Research indicates that phosphonic acids can form as many as three covalent bonds with a metal surface, creating a densely packed and stable self-assembled monolayer (SAM). marshall.edu This strong interaction is crucial for preventing the aggregation and flocculation of nanoparticles in aqueous environments. google.com
Once anchored, the long, flexible, and hydrophilic PEG chain extends into the surrounding medium. This PEG layer serves two primary functions in stabilization. First, it provides steric hindrance, physically preventing nanoparticles from approaching each other too closely, which mitigates van der Waals attractive forces. google.com Second, the hydrophilic nature of the PEG chain creates a hydration layer around the nanoparticle, further enhancing its dispersibility and stability in aqueous solutions. This process, known as PEGylation, is a well-established method for improving the biocompatibility of materials by reducing non-specific protein adsorption. Studies comparing different anchoring groups have shown that while carboxylic acids may desorb easily in water, phosphonic acids provide superior colloidal stability over a broader pH range, typically up to pH 8. researchgate.net
| Ligand Type | Binding Affinity to Metal Oxides | Effective pH Range for Stability | Key Advantage |
|---|---|---|---|
| Carboxylic Acids | Moderate (Prone to desorption) | Acidic (pH 2-6) | Common and readily available. |
| Phosphonic Acids | High (Forms robust bonds) | Acidic to Neutral (pH < 8) | Provides superior, long-term stability. researchgate.net |
| Nitrocatechols | Very High (Tightly bound) | Physiological to Basic (pH 6-10) | Excellent stability in phosphate-buffered saline. researchgate.net |
Engineering of Targeted Nanocarriers for Investigative Probes and Delivery Platforms
The trifunctional nature of m-PEG8-(CH2)12-phosphonic acid—comprising an anchor, a spacer, and a functionalizable terminus—makes it an exemplary component in the design of targeted nanocarriers. axispharm.com These platforms are engineered to deliver diagnostic imaging agents or therapeutic payloads to specific cells or tissues. axispharm.com
In this context, the phosphonic acid group serves to securely attach the linker to the surface of a nanocarrier, such as an iron oxide nanoparticle for MRI contrast or a liposome (B1194612) for drug delivery. axispharm.com The long (CH2)12 alkyl chain combined with the 8-unit PEG segment acts as a flexible spacer, extending the payload or targeting ligand away from the nanocarrier's surface. This separation is critical to minimize steric hindrance and ensure that the conjugated biomolecule (e.g., an antibody or peptide) can freely interact with its target receptor. axispharm.com The PEG component also confers "stealth" properties to the nanocarrier, helping it to evade the host's immune system and prolonging its circulation time.
While the "m" in the compound's name denotes a terminal methoxy (B1213986) group, which is relatively inert, the synthesis can be adapted to incorporate a reactive functional group at the terminus of the PEG chain. This allows for covalent conjugation to a wide array of molecules, including drugs, targeting peptides, or fluorescent dyes, through established bioconjugation chemistries. creative-biolabs.com These engineered nanocarriers are pivotal in developing next-generation peptide-drug conjugates (PDCs) and other targeted therapeutics.
| Component of Linker | Function in Targeted Nanocarrier | Benefit |
|---|---|---|
| Phosphonic Acid Group | Anchors linker to nanocarrier surface | Provides stable, high-affinity attachment. axispharm.com |
| (CH2)12-PEG8 Spacer | Extends payload/ligand from surface; provides stealth properties | Reduces steric hindrance; enhances biocompatibility and circulation time. |
| Terminal Group (Functionalized) | Covalently binds to targeting moieties or therapeutic agents | Enables specific targeting and delivery of cargo. creative-biolabs.com |
Development of Advanced Biosensor Architectures and Diagnostic Tools
The unique surface-binding and biocompatible properties of m-PEG8-(CH2)12-phosphonic acid are leveraged in the fabrication of high-performance biosensors and diagnostic platforms.
Immobilization Strategies for Biological Recognition Elements
A critical step in constructing a biosensor is the stable immobilization of a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) onto a transducer surface. m-PEG8-(CH2)12-phosphonic acid provides an ideal interface for this purpose. The phosphonic acid group can form a stable, ordered self-assembled monolayer on various transducer materials, including indium tin oxide (ITO), titanium oxide (TiO2), and other metal oxides commonly used in electrochemical and optical biosensors. axispharm.commarshall.edu
This robust anchoring provides a platform upon which the PEG chain can be used to attach the desired bioreceptor. By using a variant of the linker with a terminal reactive group (such as an NHS ester or a maleimide), a covalent bond can be formed with the bioreceptor. axispharm.com This strategy ensures that the biological element is oriented correctly and retains its functionality, as the hydrophilic and flexible PEG spacer provides a biocompatible microenvironment that prevents denaturation. researchgate.net This immobilization technique is crucial for creating sensitive and reusable biosensor chips.
Enhancing Sensor Performance Through Antifouling Surface Coatings
Biofouling, the non-specific adsorption of proteins, cells, and other biomolecules onto a sensor surface, is a major challenge in diagnostics, as it can lead to false signals and reduced sensitivity. uakron.edu PEG is a well-established and highly effective antifouling material. researchgate.net When a surface is coated with a dense layer of m-PEG8-(CH2)12-phosphonic acid, the PEG chains form a tightly packed "brush" layer. This layer creates a steric barrier and binds water molecules, forming a physical and energetic barrier that repels the adsorption of unwanted biomolecules. uakron.eduscience.gov
| Sensor Surface | Effect of PEG-Phosphonic Acid Coating | Impact on Performance |
|---|---|---|
| Uncoated | High non-specific adsorption of proteins/cells. | Low signal-to-noise ratio, high background, poor sensitivity. |
| Coated | Forms a hydration layer that repels biomolecules. uakron.edu | High signal-to-noise ratio, minimal background, enhanced sensitivity and reliability. researchgate.net |
Mechanistic Insights and Theoretical Modeling of M Peg8 Ch2 12 Phosphonic Acid Interactions
Computational Approaches to Phosphonic Acid Adsorption and Interfacial Behavior
Computational chemistry and physics offer a suite of tools to model the intricate processes of phosphonic acid adsorption and the subsequent behavior of the formed monolayer. These methods allow for the investigation of energetic landscapes, molecular conformations, and dynamic processes that are fundamental to understanding the functionality of m-PEG8-(CH2)12-phosphonic acid in various applications.
Density Functional Theory (DFT) Calculations for Surface Binding Energies and Conformations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of m-PEG8-(CH2)12-phosphonic acid, DFT calculations are instrumental in determining the most stable binding modes of the phosphonic acid headgroup onto a substrate, such as a metal oxide surface. researchgate.netuhasselt.bemdpi.com
DFT studies can elucidate the nature of the chemical bonds formed between the phosphonic acid and the surface atoms. nih.gov For phosphonic acids, several binding conformations are possible, including monodentate, bidentate, and tridentate coordination. uhasselt.beacs.org DFT calculations can predict the adsorption energies associated with each of these modes, thereby identifying the thermodynamically preferred conformation. nih.govuantwerpen.be For instance, on titanium dioxide (TiO2) surfaces, bidentate adsorption has been shown to be a highly stable mode for phosphonic acids. researchgate.net The specific surface structure of the substrate and the presence of water can influence the preferred binding mode. acs.org
Table 1: Representative Binding Modes of Phosphonic Acids on Oxide Surfaces Investigated by DFT
| Binding Mode | Description | Typical Substrates |
| Monodentate | One oxygen atom of the phosphonic acid group binds to a surface metal atom. | TiO2, Al2O3 uhasselt.benih.govacs.org |
| Bidentate | Two oxygen atoms of the phosphonic acid group bind to one or two surface metal atoms. | TiO2, Al2O3 researchgate.netuhasselt.beacs.org |
| Tridentate | Three oxygen atoms of the phosphonic acid group bind to the surface. | Al2O3 acs.org |
Molecular Dynamics (MD) Simulations for Monolayer Formation and Dynamics
While DFT is excellent for static, detailed calculations of small systems, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time. MD simulations model the atoms and molecules as classical particles and use force fields to describe their interactions. fau.de This approach allows for the simulation of the self-assembly process of m-PEG8-(CH2)12-phosphonic acid molecules into a monolayer on a surface. rsc.orgrsc.org
MD simulations can track the trajectories of individual molecules as they adsorb onto the surface and organize into a densely packed layer. rsc.org These simulations reveal the role of intermolecular interactions, such as van der Waals forces between the alkyl chains and hydrogen bonding between the PEG chains and with solvent molecules, in driving the ordering of the monolayer. conicet.gov.arnih.gov The simulations can also shed light on the dynamics of the monolayer, including the movement and conformational changes of the molecules within the assembled film. nih.gov A significant challenge in these simulations is the vast difference in timescales between the simulation (nanoseconds) and the experimental formation of well-ordered monolayers (hours). fau.dersc.org
Elucidating the Role of PEG Architecture in Interfacial Phenomena
The polyethylene (B3416737) glycol (PEG) chain of m-PEG8-(CH2)12-phosphonic acid plays a critical role in its interfacial behavior. The architecture of the PEG layer, including its length, density, and conformation, dictates many of the macroscopic properties of the modified surface.
Mechanisms of Steric Stabilization and Repulsion in PEG Layers
One of the most important functions of the PEG layer is to provide steric stabilization. rsc.orgtandfonline.comsioc-journal.cn When surfaces functionalized with m-PEG8-(CH2)12-phosphonic acid approach each other, the PEG chains prevent the underlying surfaces from coming into direct contact. This repulsion arises from two main effects: an osmotic effect due to the high local concentration of PEG segments in the overlap region and an entropic or elastic effect resulting from the loss of conformational freedom of the PEG chains upon compression. tandfonline.com
The effectiveness of this steric barrier is highly dependent on the conformation of the PEG chains, which can be in a "mushroom" or "brush" regime. rsc.orgscienceopen.commdpi.com At low grafting densities, the PEG chains are relatively far apart and adopt a coiled, mushroom-like conformation. At higher grafting densities, the chains are forced to extend away from the surface to avoid overlapping, forming a brush-like structure. mdpi.com The brush conformation generally provides a more effective steric barrier. rsc.orgscienceopen.com
Conformational Analysis of m-PEG8-(CH2)12-phosphonic Acid at Solid-Liquid Interfaces
The conformation of the entire m-PEG8-(CH2)12-phosphonic acid molecule at a solid-liquid interface is complex. The phosphonic acid headgroup anchors the molecule to the solid surface, while the (CH2)12 alkyl chain acts as a spacer. The m-PEG8 tail extends into the liquid phase.
Table 2: Factors Influencing PEG Conformation at Interfaces
| Factor | Influence on PEG Conformation |
| Grafting Density | Determines the transition from a "mushroom" to a "brush" regime. mdpi.com |
| PEG Chain Length | Longer chains provide a thicker steric barrier. nih.gov |
| Solvent Quality | In a good solvent, chains are more extended; in a poor solvent, they are more collapsed. mdpi.com |
| Temperature | Can affect solvent quality and chain mobility. researchgate.net |
Thermodynamics and Kinetics of Self-Assembly for Phosphonic Acid Monolayers
The formation of a well-ordered self-assembled monolayer (SAM) is a thermodynamically driven process, but its progression is governed by kinetics.
The kinetics of SAM formation can be influenced by several factors, including the concentration of the molecule in solution, the temperature, and the nature of the solvent. researchgate.net Studies on the growth kinetics of phosphonic acid monolayers have shown that the process can be complex, sometimes exhibiting diffusion-limited kinetics rather than simple Langmuir adsorption kinetics. researchgate.net The growth can proceed through the nucleation and expansion of ordered islands. acs.orgresearchgate.net
Investigation of Adsorption Kinetics and Ordering Processes
The formation of a self-assembled monolayer (SAM) by m-PEG8-(CH2)12-phosphonic acid on a metal oxide surface is a spontaneous process driven by the strong affinity of the phosphonic acid headgroup for the substrate. nih.gov The general mechanism for phosphonic acid SAM formation involves several key steps. Initially, the phosphonic acid molecules physisorb onto the hydroxylated oxide surface. This is followed by a chemical reaction where covalent bonds, typically Si-O-P or Metal-O-P, are formed, anchoring the molecules to the surface. researchgate.net
The adsorption kinetics and subsequent ordering of the monolayer are influenced by several factors inherent to the molecule's structure: the phosphonic acid headgroup, the C12 alkyl chain, and the PEG8 moiety.
Initial Adsorption: The initial stage of SAM formation is characterized by a rapid adsorption of molecules onto the substrate. This process is generally limited by the mass transport of the molecules to the surface. acs.org Studies on various phosphonic acids show that the concentration of the solution is a critical factor in this initial phase; higher concentrations lead to a faster initial growth rate and higher surface coverage. acs.org
Ordering and Packing: Following the initial rapid adsorption, a slower organization phase occurs. During this stage, the molecules on the surface rearrange to form a more ordered and densely packed monolayer. The van der Waals interactions between the C12 alkyl chains of adjacent m-PEG8-(CH2)12-phosphonic acid molecules are a significant driving force for this ordering process. ethz.ch Longer alkyl chains generally lead to more ordered and stable monolayers due to increased van der Waals forces. ethz.chresearchgate.net For alkylphosphonic acids, it has been observed that monolayers with chain lengths of 12-18 carbons form well-ordered structures. acs.org The presence of the flexible and hydrophilic PEG8 chain, however, introduces additional complexity. While the alkyl chains promote ordering, the bulky and hydrated PEG chains may introduce some steric hindrance, potentially affecting the final packing density and order of the monolayer compared to a simple alkylphosphonic acid. nih.gov The chain tilt angle, a measure of the ordering within the SAM, is influenced by both the alkyl chain length and the nature of the headgroup and tail group. For instance, studies on octadecylphosphonic acid have reported chain tilt angles of approximately 37°. researchgate.netnih.gov
Role of the PEG Moiety: The PEG8 chain significantly influences the properties of the monolayer. It imparts hydrophilicity to the surface and provides a "stealth" property, which is known to resist protein adsorption and cell adhesion. nih.govspecificpolymers.com The conformation of the PEG chains can be influenced by the packing density of the SAM. At high surface densities, the PEG chains are forced into a more extended, brush-like conformation.
Theoretical modeling of similar systems, such as PEGylated ligands on nanoparticles, indicates that the adsorption is a high-affinity process, with a significant energetic driving force for the complexation between the phosphonate (B1237965) headgroup and the metal oxide surface. arxiv.org
Table 1: Factors Influencing Adsorption Kinetics and Ordering of Phosphonic Acid SAMs
| Factor | Influence on Adsorption and Ordering | Relevant Findings from Related Compounds |
|---|---|---|
| Solution Concentration | Affects the initial rate of adsorption and final surface coverage. acs.org | Higher concentrations generally lead to faster monolayer formation. acs.org |
| Alkyl Chain Length | Longer chains promote better ordering and stability through increased van der Waals interactions. ethz.chresearchgate.net | Monolayers with 12-18 carbon chains show good ordering. acs.org |
| PEG Chain | Introduces hydrophilicity and steric effects that can influence packing density and ordering. nih.gov | Can reduce protein and bacterial adhesion. nih.gov |
| Solvent | The choice of solvent can influence the ordering and packing of the monolayer. acs.org | - |
| Temperature | Can affect the rate of covalent bond formation and the final ordering of the monolayer. researchgate.net | Thermal annealing can enhance the stability of phosphonic acid SAMs. researchgate.net |
This table is generated based on findings for structurally similar phosphonic acids and PEGylated molecules.
Environmental Factors Influencing Monolayer Stability and Integrity (e.g., pH, Ionic Strength, Temperature)
The stability and integrity of a m-PEG8-(CH2)12-phosphonic acid monolayer are crucial for its performance in various applications and are significantly affected by the surrounding environmental conditions.
pH: The pH of the aqueous environment is a critical factor determining the stability of phosphonic acid SAMs. The binding of the phosphonic acid headgroup to the metal oxide surface is pH-dependent. chemrxiv.org Studies on PEGylated phosphonic acids on hafnium oxide nanocrystals have shown that the ligands are most stable in acidic to neutral environments (pH < 8). chemrxiv.orgacs.org As the pH increases, especially around the second pKa of the phosphonic acid (typically around 7.5-8.3 for related compounds), deprotonation of the headgroup can lead to increased ligand-ligand repulsion and enhanced solubility of the molecule in water, resulting in desorption from the surface. chemrxiv.orgacs.org Conversely, at very low pH, the stability can also be compromised. For some phosphonic acid monolayers on stainless steel, excellent stability has been observed at pH 3 for extended periods. acs.org
Table 2: Influence of Environmental Factors on the Stability of Phosphonic Acid Monolayers
| Environmental Factor | Effect on Monolayer Stability | Observations from Related Compounds |
|---|---|---|
| pH | Significant impact on the binding of the phosphonate headgroup. chemrxiv.org | Generally stable in acidic to neutral pH (pH < 8). Desorption can occur at higher pH values. acs.orgchemrxiv.orgacs.org |
| Ionic Strength | Can modulate electrostatic interactions within the monolayer and with the substrate. acs.org | High ionic strength can reduce adhesion forces between headgroups. |
| Temperature | Generally high thermal stability due to strong covalent bonding. nih.gov | Alkylphosphonic acid SAMs can be stable up to 350-500°C on silicon substrates. nih.gov Stability up to 120°C in dry heating has been reported on stainless steel. acs.org |
This table is based on data for various alkyl and PEGylated phosphonic acids on different metal oxide substrates.
Future Directions and Emerging Research Avenues for M Peg8 Ch2 12 Phosphonic Acid
Fabrication of Advanced Hybrid Material Interfaces
A primary area of future research lies in utilizing m-PEG8-(CH2)12-phosphonic acid to create sophisticated hybrid material interfaces with tailored properties. The phosphonic acid group exhibits a high affinity for metal oxides, forming strong, hydrolytically stable P-O-M covalent bonds. researchgate.netspecificpolymers.com This is a significant advantage over silane (B1218182) or carboxylic acid-based anchors, which may be less stable in aqueous environments. specificpolymers.com
Future research will likely focus on expanding the range of substrates modified with this molecule. While surfaces like titanium dioxide (TiO2), iron oxide (Fe₂O₃, Fe₃O₄), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃) are common, investigations into its binding and monolayer formation on other technologically important metal oxides, such as cerium oxide and layered double hydroxides, are emerging. researchgate.netresearchgate.netresearchgate.net The goal is to create surfaces with enhanced biocompatibility, stability, and resistance to non-specific protein adsorption, a property endowed by the hydrophilic PEG chain. researchgate.netresearchgate.netacs.org
Research is moving towards creating multi-functional interfaces. By co-adsorbing m-PEG8-(CH2)12-phosphonic acid with other functionalized phosphonic acids, researchers can precisely tune the surface chemistry of materials. This allows for the creation of gradients or patterns on a substrate, which is critical for applications in cell guidance, patterned protein arrays, and advanced biosensors. science.gov The long alkyl chain and PEG spacer in m-PEG8-(CH2)12-phosphonic acid can also serve to distance functional biomolecules from the substrate surface, minimizing steric hindrance and preserving their biological activity. science.gov
| Metal Oxide Substrate | Key Properties Conferred by PEG-Phosphonic Acid Coating | Potential Future Applications |
|---|---|---|
| Titanium Dioxide (TiO₂) | Enhanced antifouling properties, improved biocompatibility, formation of stable SAMs. researchgate.netbiomaterials.org | Medical implants, photoelectrochemical sensors, patterned surfaces for quantum dots. science.govbiomaterials.org |
| Iron Oxide (Fe₂O₃, Fe₃O₄) | Increased colloidal stability in biological media, stealth properties (protein resistance), preservation of magnetic properties. rsc.orgacs.org | MRI contrast agents, targeted drug delivery, nanowarming of cryopreserved tissues. rsc.orgspecificpolymers.comrsc.org |
| Aluminum Oxide (Al₂O₃) | Long-term stability of nanoparticles, corrosion resistance. researchgate.netsurfacesciencewestern.com | Protective coatings, stable nanoparticle dispersions for industrial applications. researchgate.netsurfacesciencewestern.com |
| Zirconium Dioxide (ZrO₂) | Stable surface modification for creating hybrid materials. researchgate.net | Dental and orthopedic implants, catalysts. |
| Layered Double Hydroxides (LDH) | Improved particle dispersity and stability, resistance to protein adsorption, enhanced cellular uptake. researchgate.net | Gene delivery, carriers for therapeutic agents. researchgate.net |
Development of Next-Generation Bioconjugation Methodologies
The structure of m-PEG8-(CH2)12-phosphonic acid is well-suited for advanced bioconjugation strategies. While the molecule itself is terminated with a chemically stable methoxy (B1213986) group, its architecture serves as a blueprint for more complex, heterobifunctional linkers. Future research will involve synthesizing analogues where the terminal methoxy group is replaced with a reactive functional group (e.g., NHS ester, maleimide, azide (B81097), or alkyne) for covalent attachment of biomolecules.
One emerging area is the use of phosphonic acid SAMs as a platform for subsequent ligation chemistries. For instance, researchers have demonstrated the PEGylation of a titanium surface by first forming a SAM with an amine-terminated phosphonic acid, followed by native chemical ligation of a cysteine-terminated PEG. biomaterials.org This approach allows for the site-specific and stable immobilization of peptides and proteins onto metal oxide surfaces. The m-PEG8-(CH2)12-phosphonic acid backbone provides the ideal spacing and anti-fouling properties to ensure the success of such surface reactions.
Furthermore, this class of molecules is being explored as linkers for Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. An ethyl ester version of m-PEG8-(CH2)12-phosphonic acid is available as a PROTAC linker, highlighting the utility of the PEG and alkyl chain combination in spanning the necessary distance between the two proteins. medchemexpress.com Future work will focus on optimizing the linker length and composition to improve the efficiency and selectivity of novel PROTACs.
Integration into Complex Nanodevices and Microfluidic Systems
The integration of m-PEG8-(CH2)12-phosphonic acid into functional nanodevices and microfluidic systems represents a significant growth area. The ability to control surface properties at the molecular level is critical for the performance of these technologies. ethz.ch
In nanodevices, the molecule is essential for the stabilization and functionalization of nanoparticles. For example, coating iron oxide nanoparticles with PEG-phosphonic acids makes them stable in biological fluids and prevents their aggregation, which is crucial for their use as MRI contrast agents or in magnetic hyperthermia applications. rsc.orgspecificpolymers.comacs.org Researchers are also exploring their use in nanowarming, where coated iron oxide nanoparticles are used to rapidly and uniformly rewarm cryopreserved organs. rsc.org The m-PEG8-(CH2)12-phosphonic acid provides a stable, biocompatible coating that is essential for these in-vivo and ex-vivo applications.
In microfluidics, a major challenge is the non-specific adsorption of biomolecules to the channel walls, which can lead to fouling, sample loss, and inaccurate results. researchgate.netbiomaterials.org Coating the internal surfaces of microfluidic devices, often made of materials like silica (B1680970) or having metal oxide components, with m-PEG8-(CH2)12-phosphonic acid can create a robust, protein-resistant layer. researchgate.net This "stealth" coating would significantly improve the performance and reliability of lab-on-a-chip devices for diagnostics, proteomics, and cell-based assays. Future research will focus on developing efficient methods to coat complex microfluidic geometries and integrating these coatings into fully functional diagnostic platforms.
Exploration of Novel Analytical and Biotechnological Probes
The unique properties of m-PEG8-(CH2)12-phosphonic acid make it an ideal component for the design of novel analytical and biotechnological probes. Its ability to form dense, anti-fouling monolayers is key to constructing sensitive and specific biosensors. researchgate.netresearchgate.net
Future biosensors may be constructed by anchoring a recognition element (e.g., an antibody, enzyme, or DNA strand) to a metal oxide transducer surface via a heterobifunctional analogue of m-PEG8-(CH2)12-phosphonic acid. The phosphonic acid group provides strong attachment to the transducer, while the PEG chain and alkyl spacer extend the recognition element into the sample solution and, crucially, prevent non-specific binding of interfering proteins to the sensor surface. researchgate.netscience.gov This reduces background noise and improves the sensor's signal-to-noise ratio.
This molecule is also central to the development of advanced imaging probes. As mentioned, nanoparticles coated with PEG-phosphonic acids are being developed as highly effective MRI contrast agents. specificpolymers.comaxispharm.com By incorporating other functionalities, such as fluorescent dyes or radioisotopes, into the PEG linker, researchers can create multimodal imaging agents that allow for simultaneous MRI and optical or nuclear imaging. specificpolymers.com This will provide more comprehensive diagnostic information. The ability to create patterned surfaces also opens the door to high-throughput screening platforms and arrays of quantum dots for advanced optical applications. science.gov
Q & A
Q. What is the structural significance of the phosphonic acid group in m-PEG8-(CH2)12-phosphonic acid for bioconjugation?
The phosphonic acid group enables strong coordination with metal oxides (e.g., titanium, iron oxides) or hydroxyapatite, making it valuable for surface functionalization in drug delivery systems. To assess binding efficiency, researchers can use techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. How should m-PEG8-(CH2)12-phosphonic acid be stored to prevent degradation?
Store at 2–8°C in a sealed, dry environment to minimize hydrolysis of the phosphonic acid group and PEG chain oxidation. Periodic purity checks via HPLC or ¹H NMR are recommended for long-term stability validation .
Q. What role does this compound play in PROTAC design?
It acts as a linker connecting E3 ubiquitin ligase ligands and target protein ligands, enabling proximity-induced ubiquitination and proteasomal degradation. Researchers should verify linker functionality using Western blotting to monitor target protein levels .
Advanced Research Questions
Q. How can batch-to-batch variability during synthesis be mitigated?
Implement rigorous quality control (QC):
- Monitor reaction intermediates via thin-layer chromatography (TLC).
- Standardize purification using gradient HPLC.
- Characterize batches with ¹H/³¹P NMR and mass spectrometry. Statistical process control (SPC) charts can track critical parameters (e.g., reaction time, temperature) .
Q. What experimental approaches validate the compound’s role in enhancing PROTAC cellular uptake?
- Use fluorescently labeled PROTACs with/without the linker for confocal microscopy tracking.
- Knock down PEG-specific transporters (e.g., SLC46A3) to isolate the compound’s contribution.
- Include controls for non-specific binding (e.g., scrambled linkers) .
Q. How can contradictions in reported solubility values across solvents be resolved?
- Standardize solvent preparation (degassing, pH adjustment).
- Use dynamic light scattering (DLS) to monitor aggregation.
- Cross-validate solubility via NMR in deuterated solvents (e.g., D₂O, DMSO-d₆) .
Q. What statistical methods are appropriate for analyzing PROTAC dose-response data?
- Apply non-linear regression models (e.g., log-dose vs. response) with goodness-of-fit tests (R², Chi-square).
- Use ANOVA for multi-group comparisons and report 95% confidence intervals for IC₅₀ values.
- Include replicates to assess intra-experimental variability .
Methodological Considerations
Q. How can the FINER criteria guide research on optimizing synthesis?
Ensure the study is:
- Feasible : Use accessible reagents and scalable reaction conditions.
- Novel : Explore understudied catalysts (e.g., organocatalysts).
- Ethical : Follow safe waste disposal protocols for phosphonic acid derivatives. Pilot studies should assess reaction reproducibility and yield .
Q. What analytical techniques characterize purity and structural integrity?
Q. How should researchers document experimental protocols for reproducibility?
- Detail synthesis steps (e.g., molar ratios, reaction time).
- Specify storage conditions and handling precautions.
- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, following APA-style reporting guidelines .
Critical Analysis and Troubleshooting
Q. What strategies address low yield in phosphonic acid coupling reactions?
Q. How to resolve discrepancies in PROTAC activity linked to PEG chain length?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
